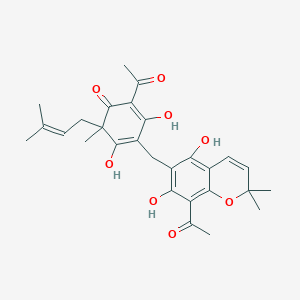

Drummondin D

Descripción

Drummondin D is a filicinic acid derivative isolated from the stems and leaves of Hypericum drummondii (Grev. & Hook.) . It belongs to a group of structurally related compounds, including isodrummondin D, drummondin E, and drummondin F, all of which exhibit potent antibacterial activity. Drummondin D has been reported to demonstrate antibacterial efficacy comparable to or exceeding that of streptomycin, particularly against Gram-positive and Gram-negative bacteria . Its discovery in 1992 marked a significant contribution to the study of bioactive natural products from the Hypericum genus.

Propiedades

Número CAS |

138169-52-5 |

|---|---|

Fórmula molecular |

C28H32O8 |

Peso molecular |

496.5 g/mol |

Nombre IUPAC |

2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-21(31)16-9-10-27(5,6)36-24(16)19(14(3)29)22(17)32/h8-10,31-34H,11-12H2,1-7H3 |

Clave InChI |

LXQOEJUMZZHKAH-UHFFFAOYSA-N |

SMILES |

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C |

SMILES canónico |

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C |

Sinónimos |

drummondin D |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Insights :

- Drummondin D vs. Isodrummondin D : Isomerism in substituent positioning alters molecular polarity and binding affinity .

- Drummondin D vs.

Pharmacological Activity Comparison

Mechanistic Differences :

- Drummondin D disrupts bacterial membrane integrity via hydrophobic interactions .

- Drummondin E and Flinderole B target viral RdRp through hydrogen bonding with residues like Thr-680 and Asp-618, respectively .

Drug-Likeness and ADMET Profiles

Drummondin D’s pharmacokinetic data remain understudied, but insights from its analogs provide a framework:

Critical Notes:

- Drummondin E and Flinderole B exhibit favorable ADMET profiles, including intestinal absorption and low hepatotoxicity .

- Drummondin D’s lack of toxicity data highlights a research gap compared to its analogs.

Research Findings and Molecular Interactions

Drummondin E and Flinderole B :

Drummondin D :

Q & A

Q. What experimental methods are recommended for initial screening of Drummondin D/E's inhibitory activity against viral enzymes?

Begin with in vitro enzyme inhibition assays targeting SARS-CoV-2 RdRp, using purified proteins and nucleotide analogs to measure polymerase activity inhibition. Pair this with molecular docking to predict binding poses within the RdRp catalytic site (e.g., Asp 618, Ser 681) . Validate computational predictions with dose-response curves and IC50 calculations. Controls should include known inhibitors (e.g., Remdesivir) and solvent-only conditions to rule out nonspecific effects .

Q. How can researchers isolate and characterize Drummondin D/E from natural sources?

Use chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays to isolate the compound from plant extracts (e.g., Clerodendrum spp.). Structural characterization should employ NMR spectroscopy for stereochemical determination and mass spectrometry for molecular weight confirmation. Purity thresholds (>95%) must be established before biological testing .

Q. What computational tools are essential for predicting Drummondin D/E's pharmacokinetic properties?

Utilize tools like SwissADME or ADMETlab to assess drug-likeness, intestinal absorption, and blood-brain barrier penetration. Key parameters include Lipinski’s Rule of Five compliance, topological polar surface area (TPSA), and cytochrome P450 interactions. These predictions help prioritize compounds for in vivo studies .

Advanced Research Questions

Q. How should molecular dynamics (MD) simulations be designed to evaluate Drummondin D/E-RdRp interaction stability?

Conduct 100-ns MD simulations using AMBER or GROMACS with explicit solvent models. Monitor root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond retention rates (e.g., Drummondin E’s 96.6% contact retention with Asp 618 ). Analyze binding free energy via MM/PBSA or umbrella sampling to quantify affinity. Compare results with negative controls (e.g., non-binding ligands) .

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinity data?

Combine long-timescale MD simulations (>200 ns) with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants. Cross-validate using mutagenesis studies (e.g., RdRp Asp618Ala mutants) to confirm critical residues for inhibition .

Q. How can researchers address contradictions in the literature regarding Drummondin D/E's mechanism of action?

Perform systematic reviews (Cochrane guidelines ) to identify methodological variations (e.g., simulation parameters, assay conditions). Replicate key studies with standardized protocols, and use meta-regression (via R’s metafor package ) to assess heterogeneity in reported IC50 values or interaction profiles .

Q. What data management practices ensure reproducibility of Drummondin D/E research?

Follow FAIR principles:

- Dataset Preparation : Include raw MD trajectory files, docking scores, and assay data in open formats (e.g., .csv, .pdb).

- Metadata : Document force fields, solvent models, and statistical thresholds (e.g., p-value adjustments) using templates from journal guidelines .

- Repository Deposits : Use platforms like Zenodo or Protein Data Bank for public access, citing persistent identifiers (DOIs) in publications .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in Drummondin D/E studies?

Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, apply non-parametric tests (Mann-Whitney U) .

Q. How can researchers optimize assay conditions to minimize off-target effects?

Include counter-screens against homologous human polymerases (e.g., Pol II) to assess selectivity. Use thermal shift assays to confirm direct target engagement and CRISPR-Cas9 knockout models to validate RdRp-specific inhibition .

Q. What ethical and regulatory steps are required for preclinical testing of Drummondin D/E?

Submit animal study protocols to institutional review boards (IRBs), specifying endpoints, sample sizes, and humane criteria. For human cell lines, document provenance and mycoplasma testing. Adhere to ARRIVE 2.0 guidelines for in vivo reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.